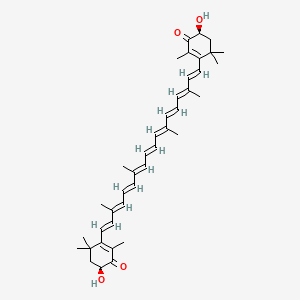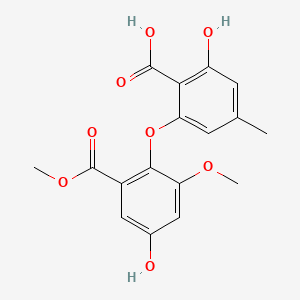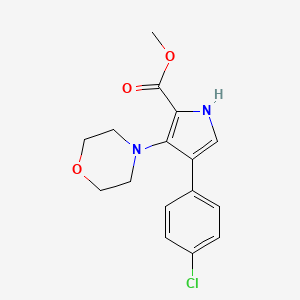
Methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AWD 140-076 is an anticonvulsant.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates undergo reactions with heterocyclic amines like morpholine, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).
- The compound is involved in ab initio crystal structure determination, important in researching its potential as an antitumoral agent (Silva et al., 2012).
Biological Evaluation and Molecular Interactions
- It has been evaluated in the context of cannabinoid CB1 receptor interactions, which can have implications in various physiological processes (Landsman et al., 1997).
- Its derivatives have been studied for antimycobacterial properties, especially against Mycobacterium tuberculosis (Biava et al., 2008).
Synthesis and Characterization
- Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, a related compound, has been synthesized and structurally characterized, indicating a role in antimicrobial activities (Nural et al., 2018).
Crystal Structure and Hydrogen Bonding Analysis
- Investigations into the crystal structures of related anticonvulsant enaminones, including derivatives of methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular conformations and interactions (Kubicki et al., 2000).
Propriétés
Numéro CAS |
98236-55-6 |
|---|---|
Nom du produit |
Methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C16H17ClN2O3 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
methyl 4-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-16(20)14-15(19-6-8-22-9-7-19)13(10-18-14)11-2-4-12(17)5-3-11/h2-5,10,18H,6-9H2,1H3 |
Clé InChI |
JABTZFPCSIXMOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Cl)N3CCOCC3 |
SMILES canonique |
COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Apparence |
Solid powder |
Autres numéros CAS |
98236-55-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(4-chlorophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester AWD 140-076 AWD 140076 AWD-140-076 AWD-140076 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



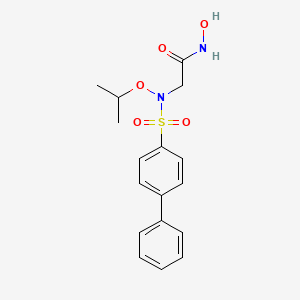
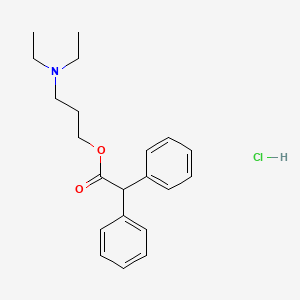
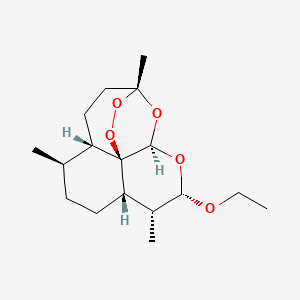
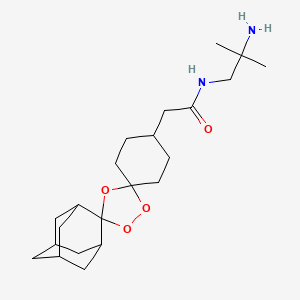
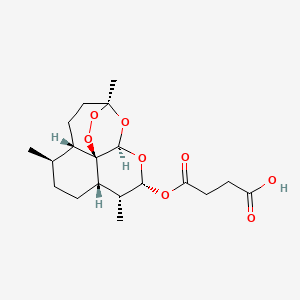
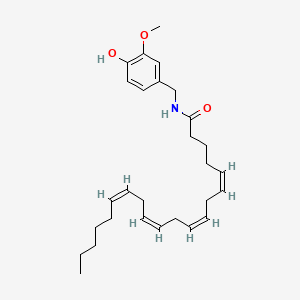
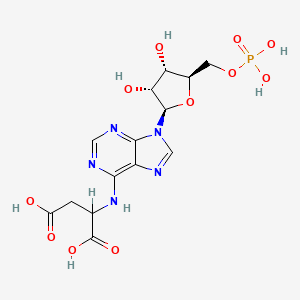
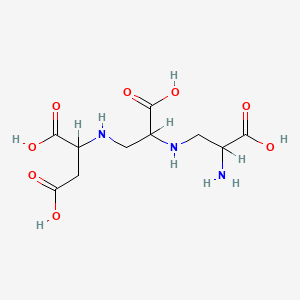
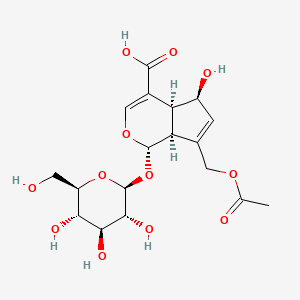
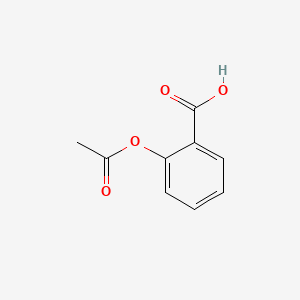
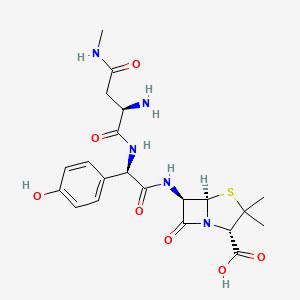
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
